molecular formula C10H6Br2 B3416028 1,2-Dibromonaphthalene CAS No. 5438-13-1

1,2-Dibromonaphthalene

Cat. No.: B3416028
CAS No.: 5438-13-1
M. Wt: 285.96 g/mol
InChI Key: QGZAUMUFTXCDBD-UHFFFAOYSA-N
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Description

1,2-Dibromonaphthalene is a synthetic organic compound with the molecular formula C₁₀H₆Br₂. It consists of a naphthalene core, a fused bicyclic aromatic ring system, with two bromine atoms attached at the 1st and 2nd positions. This compound is not readily found in nature and is typically obtained through the bromination of naphthalene, a naturally occurring hydrocarbon found in coal tar and petroleum.

Mechanism of Action

Target of Action

1,2-Dibromonaphthalene is a brominated derivative of naphthalene Brominated derivatives of naphthalene have been noted for their importance in the industrial and laboratory preparation of various derivatives of naphthalenes, such as hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives .

Mode of Action

It’s known that brominated naphthalenes can participate in electrophilic substitution reactions, which are effective ways of producing valuable industrial materials . In a study, it was found that the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines led to the formation of products that could effectively and selectively detect Hg2+ and Ni2+ ions .

Biochemical Pathways

Metabolites, including small molecules such as lipids, sugars, nucleotides, and amino acids, are known to play significant roles in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway .

Pharmacokinetics

The molecular formula of this compound is c10h6br2, with an average mass of 285963 Da and a monoisotopic mass of 283883606 Da . These properties could influence its pharmacokinetic behavior.

Result of Action

Brominated derivatives of naphthalene have been noted for their importance as triplet excitation acceptors with useful phosphorescence properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the regioselectivity of the dibromination of naphthalene using bromine at room temperature has been found to be influenced by the structure of solids. More acidic amorphous catalysts and an acidic clay give rapid reactions and lead to a large preponderance of 1,4-dibromonaphthalene over the 1,5-dibromo compound .

Preparation Methods

1,2-Dibromonaphthalene is commonly synthesized via the bromination of naphthalene using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃). The balanced chemical equation for this reaction is:

C10H8+2Br2C10H6Br2+2HBr\text{C}_{10}\text{H}_8 + 2\text{Br}_2 \rightarrow \text{C}_{10}\text{H}_6\text{Br}_2 + 2\text{HBr} C10​H8​+2Br2​→C10​H6​Br2​+2HBr

This method involves the addition of bromine to the naphthalene ring, facilitated by the catalyst, resulting in the formation of this compound.

Chemical Reactions Analysis

1,2-Dibromonaphthalene undergoes various chemical reactions due to the presence of the reactive bromine atoms. Some of the key reactions include:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the compound can potentially undergo these reactions under appropriate conditions.

    Decomposition: Under extreme conditions, such as high temperatures, this compound may decompose into smaller molecules, including hydrogen bromide (HBr) and other organic fragments.

Scientific Research Applications

1,2-Dibromonaphthalene is a versatile compound with several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds by replacing the bromine atoms with other functional groups.

    Material Science: Some studies explore its potential use in the development of novel materials with specific electronic or luminescent properties.

    Pharmaceutical Research:

Comparison with Similar Compounds

1,2-Dibromonaphthalene can be compared with other brominated naphthalene derivatives, such as 1,4-dibromonaphthalene and 1,5-dibromonaphthalene. These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications . For instance, 1,4-dibromonaphthalene is often used in different synthetic applications due to its unique substitution pattern .

Conclusion

This compound is a significant compound in organic chemistry with diverse applications in synthesis, material science, and potentially in pharmaceuticals. Its unique reactivity due to the bromine atoms makes it a valuable intermediate for various chemical reactions and research applications.

Properties

IUPAC Name

1,2-dibromonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZAUMUFTXCDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953243
Record name 1,2-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31153-27-2, 5438-13-1
Record name Naphthalene, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031153272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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